molecular formula C26H26N2O4 B556407 AC-Gln(trt)-OH CAS No. 163277-79-0

AC-Gln(trt)-OH

Cat. No. B556407
CAS RN: 163277-79-0
M. Wt: 430.5 g/mol
InChI Key: FYRZQQXVIHKJKQ-QHCPKHFHSA-N
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Description

“AC-Gln(trt)-OH” is also known as “N-2-acetyl-N-5-trityl-L-glutamine”. It is a chemical compound with the molecular formula C26H26N2O4 . It is used in research and development .


Synthesis Analysis

The synthesis of “AC-Gln(trt)-OH” involves solid-phase peptide synthesis . Fmoc-Gln(Trt)-OH, a Fmoc protected amino acid derivative, is used as a reagent in the synthesis of peptides . As glutamine is protected with a trityl group, unwanted substitute products in the reactions can be prevented .


Molecular Structure Analysis

The molecular structure of “AC-Gln(trt)-OH” is represented by the formula C26H26N2O4 . The exact mass is 430.18900 .


Chemical Reactions Analysis

“AC-Gln(trt)-OH” is used in the Fmoc solid phase peptide synthesis . It is a starting material in the synthesis of various peptides .


Physical And Chemical Properties Analysis

The molecular weight of “AC-Gln(trt)-OH” is 430.49600 . The compound is stored at a temperature of 2-8°C . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

  • AC-Gln(trt)-OH derivatives, like Bpoc-Gln(Trt)-OH, have high solubility in CH2Cl2 and are efficiently used in solid-phase peptide synthesis. These derivatives show minimal removal of the trityl group from the carboxamide during standard deprotection procedures (Carey et al., 2009).

  • In a study on hexapeptide synthesis, a fragment containing H-Gln(Trt) was used in a combination of solid and liquid phase synthesis methods, demonstrating a high yield and efficient process for peptide synthesis (Zhang et al., 2014).

  • AC-Gln(trt)-OH and its derivatives play a role in the synthesis of novel peptides with potential antioxidant activities, as explored in studies involving pine nut meal protein (Yang et al., 2017).

  • The compound is also used in the overproduction and purification of Escherichia coli tRNA(Gln), aiding in the crystallization of enzyme-tRNA complexes, which is crucial for understanding the biochemical mechanisms of protein synthesis (Perona et al., 1988).

Mechanism of Action

Target of Action

Glutamine residues are known to play a crucial role in various biological functions, including protein structure and function . They are also implicated in the pathogenesis of autoimmune diseases .

Mode of Action

AC-Glutamine(Trityl)-OH, like other glutamine residues, undergoes non-enzymatic deamidation under physiological conditions . This process involves the conversion of glutamine residues to cyclic glutarimide intermediates, which then transform into L-α-, D-α-, L-β-, and D-β-glutamate residues . The rate of this deamidation process is influenced by the C-terminal adjacent residue .

Biochemical Pathways

The non-enzymatic deamidation of glutamine residues triggers protein denaturation and aggregation . This process affects the structural integrity of proteins, leading to their malfunction. The production of biologically uncommon amino acid residues through this process is implicated in the pathogenesis of autoimmune diseases .

Result of Action

The non-enzymatic deamidation of AC-Glutamine(Trityl)-OH leads to structural changes in proteins, causing protein aggregation and hypofunction . This can result in the malfunction of proteins, potentially leading to various diseases, including autoimmune diseases .

Action Environment

The action of AC-Glutamine(Trityl)-OH is influenced by various environmental factors. For instance, the rate of non-enzymatic deamidation of glutamine residues is influenced by the C-terminal adjacent residue . Furthermore, the NH interactions between polar and aromatic residues are robust under various solvent conditions .

properties

IUPAC Name

(2S)-2-acetamido-5-oxo-5-(tritylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4/c1-19(29)27-23(25(31)32)17-18-24(30)28-26(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,23H,17-18H2,1H3,(H,27,29)(H,28,30)(H,31,32)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRZQQXVIHKJKQ-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101271334
Record name N2-Acetyl-N-(triphenylmethyl)-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AC-Gln(trt)-OH

CAS RN

163277-79-0
Record name N2-Acetyl-N-(triphenylmethyl)-L-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163277-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-Acetyl-N-(triphenylmethyl)-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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